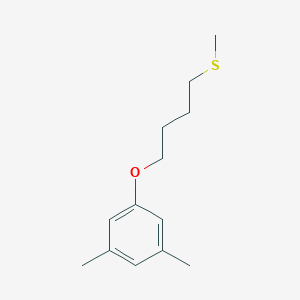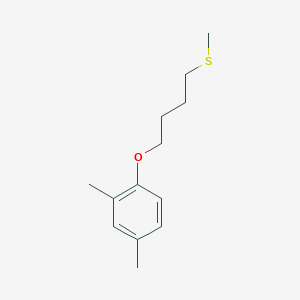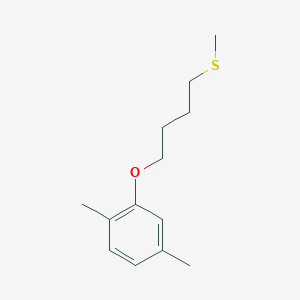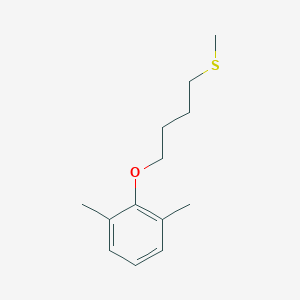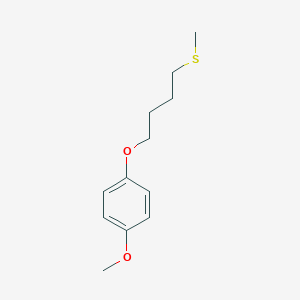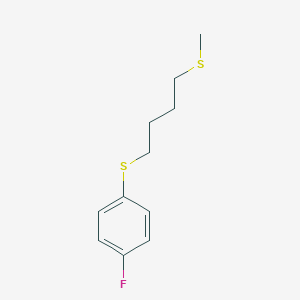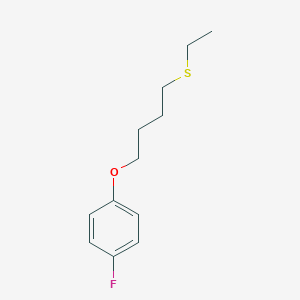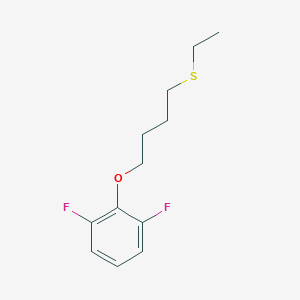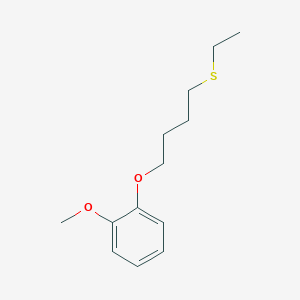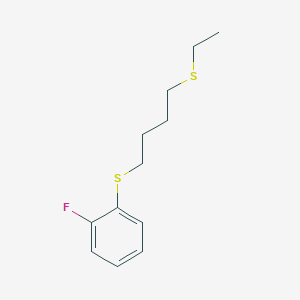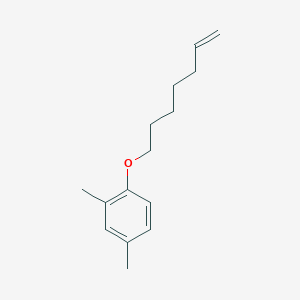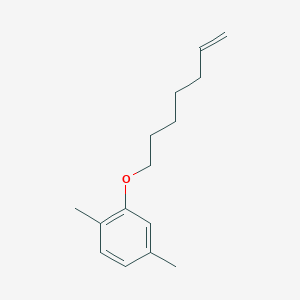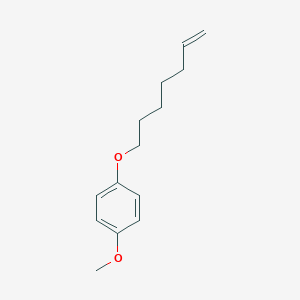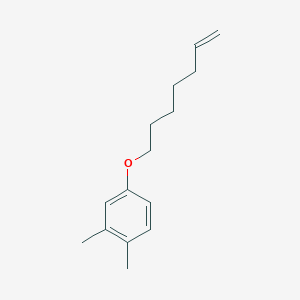
4-Hept-6-enoxy-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “4-Hept-6-enoxy-1,2-dimethylbenzene” is a chemical entity with unique properties and potential applications in various fields. It is essential to understand its structure, synthesis, and reactivity to fully appreciate its significance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “4-Hept-6-enoxy-1,2-dimethylbenzene” involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure is crucial to ensure the desired reaction pathway and avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for cost-effectiveness, safety, and environmental sustainability. Key aspects include:
Batch vs. Continuous Production: Depending on the demand and production capacity, either batch or continuous production methods are employed.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Compound “4-Hept-6-enoxy-1,2-dimethylbenzene” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “4-Hept-6-enoxy-1,2-dimethylbenzene” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which compound “4-Hept-6-enoxy-1,2-dimethylbenzene” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications and safety profile.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compound “4-Hept-6-enoxy-1,2-dimethylbenzene” can be compared with other similar compounds based on its structure, reactivity, and applications. Similar compounds include:
Compound A: Known for its high reactivity in oxidation reactions.
Compound B: Widely used in medicinal chemistry for its biological activity.
Compound C: Utilized in industrial applications for its stability and ease of synthesis.
Uniqueness: What sets compound “this compound” apart is its unique combination of properties, making it suitable for diverse applications. Its specific reactivity and interaction with biological targets make it a valuable compound in both research and industry.
Properties
IUPAC Name |
4-hept-6-enoxy-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-4-5-6-7-8-11-16-15-10-9-13(2)14(3)12-15/h4,9-10,12H,1,5-8,11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFVXEVBTHVUQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCCCCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
